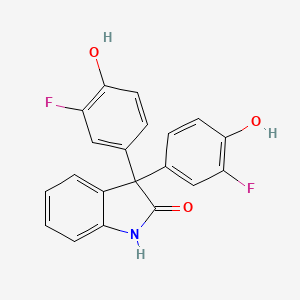
3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been synthesized using various methods. The compound has been found to have several biochemical and physiological effects, making it a potential candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have shown that the compound inhibits the activity of enzymes involved in the growth and proliferation of cancer cells. It has also been found to interact with metal ions, leading to the formation of stable complexes. The antibacterial and antifungal properties of the compound are believed to be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one have been studied in vitro and in vivo. The compound has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, the compound has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. The antibacterial and antifungal properties of the compound have been demonstrated in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one in laboratory experiments is its high yield of synthesis. The compound is also relatively stable and can be stored for extended periods. However, the compound is not readily soluble in water, which may limit its use in aqueous environments. Additionally, the compound has not been extensively studied in vivo, limiting its potential applications in animal models.
Orientations Futures
For the use of the compound include the development of more efficient synthesis methods, exploration of its potential as a fluorescent probe and ligand for catalytic applications, and investigation of its potential as a therapeutic agent in animal models.
Méthodes De Synthèse
The synthesis of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has been reported using various methods. One of the most commonly used methods involves the reaction of 4-hydroxy-3-fluoroacetophenone with isatin in the presence of a base such as potassium carbonate. The reaction leads to the formation of 3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one as a yellow crystalline solid with a high yield.
Applications De Recherche Scientifique
3,3-bis(3-fluoro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one has potential applications in scientific research. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties. The compound has been used in the development of fluorescent probes for the detection of metal ions in biological systems. Additionally, it has been used as a ligand in the synthesis of metal complexes for catalytic applications.
Propriétés
IUPAC Name |
3,3-bis(3-fluoro-4-hydroxyphenyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2NO3/c21-14-9-11(5-7-17(14)24)20(12-6-8-18(25)15(22)10-12)13-3-1-2-4-16(13)23-19(20)26/h1-10,24-25H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUWVSAYUKWTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3=CC(=C(C=C3)O)F)C4=CC(=C(C=C4)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sec-butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5117019.png)
![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)
![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)
![2-(allylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5117027.png)
![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)
![N-(2-chlorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5117076.png)
![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5117097.png)
![11-methyl-4-(2-naphthylmethyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117104.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5117115.png)
![[1-(2,5-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5117116.png)